![molecular formula C22H18Cl2N2O3S B14957385 2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14957385.png)
2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-7-[(3,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, an amino group, and various substituents such as a dichlorophenyl group, an ethyl group, and a thiazolyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-[(3,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Substitution with Dichlorophenyl Group: The dichlorophenyl group can be attached through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-[(3,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazolyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the chromen-4-one core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides, amines, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-AMINO-7-[(3,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-AMINO-7-[(3,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins involved in cell division, exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-7-[(3,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE
- 2-AMINO-7-[(3,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE
Uniqueness
The uniqueness of 2-AMINO-7-[(3,4-DICHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, improved stability, or unique reactivity in certain chemical reactions.
Properties
Molecular Formula |
C22H18Cl2N2O3S |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-amino-7-[(3,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C22H18Cl2N2O3S/c1-3-13-7-14-18(8-17(13)28-9-12-4-5-15(23)16(24)6-12)29-21(25)19(20(14)27)22-26-11(2)10-30-22/h4-8,10H,3,9,25H2,1-2H3 |
InChI Key |
OZJRCHHHXQPVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC(=C(C=C3)Cl)Cl)OC(=C(C2=O)C4=NC(=CS4)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.